molecular formula C19H19N3O2S B7471276 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide

2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide

Cat. No. B7471276
M. Wt: 353.4 g/mol
InChI Key: YWDOXXUEFILMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known by its chemical name, PTP1B inhibitor IX.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide involves the inhibition of PTP1B. This compound binds to the active site of PTP1B and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), which leads to the activation of the insulin signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have demonstrated that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is its potential as a PTP1B inhibitor. This compound has shown promising results in preclinical studies and may have therapeutic potential for the treatment of type 2 diabetes and obesity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide. One area of research is the development of more potent and selective PTP1B inhibitors that can be used as therapeutic agents for the treatment of type 2 diabetes and obesity. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.
Conclusion
In conclusion, 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a chemical compound that has shown promising results in preclinical studies for its potential applications as a PTP1B inhibitor. This compound has the potential to be used as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further research is needed to fully elucidate the mechanism of action and the biochemical and physiological effects of this compound in different experimental settings.

Synthesis Methods

The synthesis of 2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 1,3-diaminopropane to form a Schiff base. This Schiff base is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the desired compound.

Scientific Research Applications

2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide has been extensively studied for its potential applications as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(20-11-6-12-25-14-7-2-1-3-8-14)13-17-15-9-4-5-10-16(15)19(24)22-21-17/h1-5,7-10H,6,11-13H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDOXXUEFILMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCNC(=O)CC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(3-phenylsulfanylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.